molecular formula C15H20BrNO4 B13991712 (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid CAS No. 1260592-51-5

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid

Cat. No.: B13991712
CAS No.: 1260592-51-5
M. Wt: 358.23 g/mol
InChI Key: SQUBOYNYBZABGR-NSHDSACASA-N
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Description

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a bromine atom and a tert-butoxycarbonyl group makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-benzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-benzaldehyde and tert-butyl carbamate.

    Reduction and Protection: The intermediate is then reduced to form the corresponding alcohol, which is subsequently protected with a tert-butoxycarbonyl group.

    Final Product: The protected intermediate undergoes further reactions, including oxidation and amination, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Chloro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
  • (S)-3-(2-Fluoro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
  • (S)-3-(2-Iodo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid

Uniqueness

The uniqueness of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid lies in the presence of the bromine atom, which can participate in unique substitution reactions and influence the compound’s reactivity and biological activity.

Properties

CAS No.

1260592-51-5

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(2S)-2-[(2-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

SQUBOYNYBZABGR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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